molecular formula C14H16Cl2N2O2 B4014628 N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4014628
M. Wt: 315.2 g/mol
InChI Key: MOTOUZZJDFPGSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted pyrrolidinecarboxamides often involves multicomponent reactions that include the Ugi reaction, followed by cyclization processes. For example, Shahriari et al. (2022) developed a synthesis route for pyrrolidin-5-one-2-carboxamides via a one-pot Ugi reaction involving allenic acids, primary amines, isocyanides, and aldehydes, followed by regioselective cyclization of N-substituted-2-allenamides with KOt-Bu at room temperature, showcasing a method that could be adapted for the synthesis of N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide often features complex intermolecular interactions, as detailed in studies on related chlorophenylpyridinecarboxamides. Gallagher et al. (2022) explored the electronic properties and interaction landscapes of a series of chlorophenylpyridinecarboxamides, revealing insights into the favored modes of hydrogen bonding and molecular planarity that could be relevant for understanding the structural behavior of N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Gallagher et al., 2022).

Chemical Reactions and Properties

The chemical behavior of N-substituted pyrrolidinecarboxamides, including reactions and functional group interactions, is crucial for their applications. The work by Adib et al. (2011) on the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones through multicomponent reactions highlights the reactivity of such structures towards forming complex molecules with defined stereochemistry, suggesting similar reactivity patterns for N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Adib et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of chemical compounds. While specific data on N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide are not available, studies on related compounds offer a foundation. For instance, the investigation into carboxamide-pyridine N-oxide heterosynthons by Reddy et al. (2006) can provide insights into the solubility and crystal engineering aspects relevant to similar compounds (Reddy et al., 2006).

Chemical Properties Analysis

Chemical properties such as reactivity with various reagents, stability under different conditions, and the potential for functional group transformations are pivotal. The synthesis and antimicrobial activity study by Zhuravel et al. (2005) on 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides highlight the chemical versatility and potential biological activity of pyrrolidinecarboxamides, suggesting areas of chemical properties exploration for N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Zhuravel et al., 2005).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-8(2)18-7-9(3-13(18)19)14(20)17-12-5-10(15)4-11(16)6-12/h4-6,8-9H,3,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOUZZJDFPGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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